Sodium ferrocyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

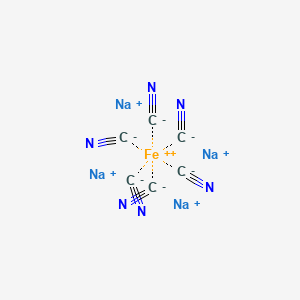

Sodium ferrocyanide, also known as tetrasodium hexacyanoferrate(II), is a coordination compound with the formula Na₄[Fe(CN)₆]. In its hydrous form, it is known as this compound decahydrate (Na₄[Fe(CN)₆]·10H₂O). This compound appears as a yellow crystalline solid that is soluble in water but insoluble in alcohol. Despite containing cyanide ligands, this compound is considered to have low toxicity due to its inability to release free cyanide under normal conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium ferrocyanide is typically synthesized through the reaction of hydrogen cyanide, ferrous chloride, and calcium hydroxide. This reaction produces calcium ferrocyanide, which is then treated with sodium salts to precipitate a mixed calcium-sodium salt. This intermediate is further treated with sodium carbonate to yield the final product, this compound .

Industrial Production Methods: Industrially, this compound is produced by reacting hydrogen cyanide with ferrous chloride and calcium hydroxide to form calcium ferrocyanide. This compound is then converted to this compound through a series of precipitation and purification steps involving sodium salts and sodium carbonate .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium ferrocyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to sodium ferricyanide.

Reduction: It can be reduced under certain conditions, although this is less common.

Substitution: It can participate in substitution reactions where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents like chlorine or potassium permanganate.

Substitution: Reactions with strong acids can lead to the release of hydrogen cyanide gas, which is highly toxic.

Major Products:

Prussian Blue: When combined with ferric salts, this compound forms Prussian blue, a deep blue pigment.

Sodium Ferricyanide: Oxidation of this compound results in the formation of sodium ferricyanide.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Sodium ferrocyanide is widely utilized in analytical chemistry due to its ability to form colored complexes with various metal ions. This property allows for qualitative and quantitative analyses of metals in different samples.

Key Applications:

- Detection of Metal Ions: this compound can detect metals such as cadmium, iron, uranium, and zinc through colorimetric methods .

- Separation Techniques: It aids in the separation and identification of organic bases and alkaloids, crucial for pharmaceutical analysis .

| Metal Ion | Method | Application |

|---|---|---|

| Cadmium | Colorimetric | Quantitative determination |

| Zinc | Precipitation | Qualitative detection |

| Potassium | Indirect colorimetric | Blood analysis |

Food Industry

In the food industry, this compound serves primarily as an anticaking agent in table salt. It prevents clumping and improves flowability, ensuring the quality of salt products.

Regulatory Status:

- Approved for use as a food additive (E535) in many countries with no safety concerns at authorized levels .

Textile Industry

This compound is employed in the textile industry as a mordant and color fixative. It enhances the colorfastness of dyed fabrics by forming insoluble complexes with certain dyes.

Dyeing Process:

- Fabrics are treated with this compound to develop colors like Prussian Blue when combined with iron salts .

| Textile Application | Process |

|---|---|

| Mordant for dyes | Complex formation with dyes |

| Color fixing | Enhances durability of colors |

Chemical Manufacturing

This compound acts as a precursor in the synthesis of various iron-containing compounds and pigments. It is also used in the production of specialty chemicals.

Applications:

- Pigment Production: Used in creating blue pigments for paints and coatings.

- Chemical Synthesis: Serves as a reagent in various chemical reactions .

Water Treatment

In water treatment processes, this compound functions as a chlorine stabilizer and anticorrosive agent, helping to maintain the effectiveness of chlorine-based disinfectants.

Case Study 1: Medical Use

A study highlighted the use of this compound as a diagnostic tool for assessing glomerular function. A 5% solution was administered intravenously to evaluate kidney function without toxic effects, demonstrating its potential in clinical settings .

Case Study 2: Poisoning Management

A case report detailed acute self-induced poisoning with this compound alongside methanol. The patient underwent successful treatment involving gastric lavage and renal replacement therapy, illustrating the compound's toxicity and the need for careful handling .

Wirkmechanismus

The mechanism of action of sodium ferrocyanide involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as the formation of Prussian blue and the stabilization of welding rod coatings. The compound’s low toxicity is attributed to its strong binding of cyanide ligands, preventing the release of free cyanide .

Vergleich Mit ähnlichen Verbindungen

Potassium Ferrocyanide: Similar in structure and properties, but with potassium ions instead of sodium.

Sodium Ferricyanide: An oxidized form of sodium ferrocyanide, used in different applications.

Calcium Ferrocyanide: Used in similar applications but with calcium ions.

Uniqueness: this compound is unique due to its specific applications in the food industry as an anti-caking agent and its role in the synthesis of Prussian blue. Its low toxicity compared to other cyanide compounds makes it safer for various uses .

Biologische Aktivität

Sodium ferrocyanide, also known as E535, is a yellow crystalline compound commonly used as an anti-caking agent in salt and as a food additive. Despite its widespread use, its biological activity and safety profile require comprehensive evaluation due to its potential toxicity and interactions within biological systems. This article delves into the biological activity of this compound, focusing on its toxicity, physiological effects, and relevant case studies.

This compound is a coordination complex containing cyanide ions that are bound to iron. The presence of cyanide can be concerning due to its well-documented toxicity; however, in the case of this compound, the cyanide is stabilized within the complex and is less bioavailable compared to free cyanide ions. The mechanism of action primarily involves the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, leading to disrupted aerobic respiration and ATP production in tissues that rely heavily on oxidative phosphorylation, such as the central nervous system and heart .

Acute Toxicity

This compound exhibits low acute toxicity. Studies indicate that it has a no observed adverse effect level (NOAEL) of 1,000 mg/kg body weight per day based on prenatal developmental toxicity studies . In chronic studies involving rats, a NOAEL of 4.4 mg/kg body weight per day was established for renal effects, suggesting that the kidneys are a primary target organ for toxicity .

| Toxicity Parameter | Value |

|---|---|

| NOAEL (prenatal) | 1,000 mg/kg bw/day |

| NOAEL (renal effects) | 4.4 mg/kg bw/day |

Case Studies

A notable case involved acute self-induced poisoning with this compound combined with methanol. A 24-year-old male ingested approximately 50 g of this compound along with methanol. Upon admission, he presented with severe metabolic acidosis and acute kidney injury. Treatment included gastric lavage and continuous renal replacement therapy, leading to recovery without long-term sequelae . This case underscores the potential dangers when this compound is ingested in large amounts or combined with other toxic substances.

Environmental Impact

Research indicates that this compound can have detrimental effects on aquatic life. In studies evaluating its impact on fathead minnows exposed to formulations containing this compound, significant mortality was observed at higher concentrations . This highlights the need for caution regarding its environmental release.

Use in Food and Feed Additives

This compound is permitted as a food additive under strict regulations due to its low toxicity profile when consumed within established limits. The European Food Safety Authority (EFSA) has evaluated its safety and concluded that it poses no significant risk when used correctly in food products . The acceptable daily intake (ADI) for this compound is set at 0.03 mg/kg body weight per day when expressed as ferrocyanide ion .

Summary of Findings

- Toxicity : this compound has low acute toxicity with specific NOAEL values identified for both prenatal development and renal effects.

- Case Studies : Documented cases of poisoning highlight risks associated with high doses or combinations with other toxic agents.

- Environmental Effects : Significant mortality in aquatic organisms at elevated concentrations indicates environmental risks.

- Regulatory Status : Considered safe for use in food products within regulated limits.

Eigenschaften

CAS-Nummer |

13601-19-9 |

|---|---|

Molekularformel |

C6FeN6Na4 |

Molekulargewicht |

303.91 g/mol |

IUPAC-Name |

tetrasodium;iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 |

InChI-Schlüssel |

GTSHREYGKSITGK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

Kanonische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.